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Compound of Interest

Compound Name: Ethylene glycol diacetate

Cat. No.: B7770166 Get Quote

An in-depth analysis of the 13C NMR chemical shifts of ethylene glycol diacetate is

presented in this technical guide, designed for researchers, scientists, and professionals in

drug development. This document provides a comprehensive overview of the spectral data,

detailed experimental protocols for acquiring such data, and a visual representation of the

molecular structure with its corresponding chemical shifts.

13C NMR Spectral Data for Ethylene Glycol
Diacetate
The 13C Nuclear Magnetic Resonance (NMR) spectrum of ethylene glycol diacetate exhibits

distinct signals for the carbonyl and methylene carbons. Due to the molecule's symmetry, only

two unique carbon environments are observed. The chemical shifts are influenced by the

electronegativity of the neighboring oxygen atoms.

Below is a summary of the reported 13C NMR chemical shifts for ethylene glycol diacetate,

recorded in deuterated chloroform (CDCl3).

Carbon Atom Chemical Shift (ppm)

Carbonyl (C=O) ~170.7

Methylene (CH2) ~62.3

Methyl (CH3) ~20.8

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b7770166?utm_src=pdf-interest
https://www.benchchem.com/product/b7770166?utm_src=pdf-body
https://www.benchchem.com/product/b7770166?utm_src=pdf-body
https://www.benchchem.com/product/b7770166?utm_src=pdf-body
https://www.benchchem.com/product/b7770166?utm_src=pdf-body
https://www.benchchem.com/product/b7770166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Chemical shifts can vary slightly depending on the solvent, concentration, and

spectrometer frequency.

Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a

small organic molecule such as ethylene glycol diacetate.

Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

Sample Purity: Ensure the ethylene glycol diacetate sample is of high purity (e.g., 99%) to

avoid interference from impurity signals.[1]

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for

nonpolar organic compounds like ethylene glycol diacetate.[1][2]

Concentration: For 13C NMR, a higher concentration is generally preferred due to the low

natural abundance of the 13C isotope.[3] A solution of 20-50 mg of the analyte in

approximately 0.6 mL of deuterated solvent is recommended.[2]

Procedure:

Accurately weigh the desired amount of ethylene glycol diacetate.[2]

Dissolve the sample in the deuterated solvent within a clean vial.[2] Gentle vortexing or

sonication can aid in complete dissolution.[2]

If any solid particles are present, filter the solution through a pipette with a glass wool plug

into a clean, dry 5 mm NMR tube.[3]

The final volume of the solution in the NMR tube should be between 0.5 and 0.6 mL.[3]

Cap the NMR tube securely to prevent solvent evaporation.[2]

Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants

before inserting it into the spectrometer.[3]
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NMR Spectrometer Setup and Data Acquisition
The following steps outline a general procedure for setting up an NMR spectrometer for 13C

NMR data acquisition.[2][4][5]

Instrument Initialization: Insert the sample into the spectrometer's magnet.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent (e.g., CDCl3) to maintain a stable magnetic field.[2][4]

Tuning and Matching: The NMR probe is tuned to the 13C frequency to optimize signal

detection.[2][4]

Shimming: The magnetic field homogeneity is optimized by a process called shimming,

which can be performed manually or automatically to achieve sharp spectral lines.[2][4]

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling is typically

used for a simple 13C spectrum.[4]

Spectral Width: A wide spectral width (e.g., 250 ppm) should be set to ensure all carbon

signals are captured.[4]

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for

good digital resolution.[4]

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.[4]

Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is

often required compared to 1H NMR. The exact number will depend on the sample

concentration.[4]

Data Acquisition: The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing
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Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum

through a Fourier transform.

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is calibrated. For spectra recorded in CDCl3, the

solvent peak is typically set to 77.0 ppm.[6]

Peak Picking: The chemical shifts of the peaks of interest are identified and labeled.

Visualization of Ethylene Glycol Diacetate Structure
and 13C NMR Shifts
The following diagram illustrates the chemical structure of ethylene glycol diacetate with its

carbon atoms labeled according to their respective 13C NMR chemical shifts.
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Caption: Structure of ethylene glycol diacetate with 13C NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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